(3-Ethoxy-4-methylphenyl)(methyl)sulfane
CAS No.:
Cat. No.: VC13538514
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14OS |
|---|---|
| Molecular Weight | 182.28 g/mol |
| IUPAC Name | 2-ethoxy-1-methyl-4-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C10H14OS/c1-4-11-10-7-9(12-3)6-5-8(10)2/h5-7H,4H2,1-3H3 |
| Standard InChI Key | SNQIRDAIAUUHQG-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)SC)C |
| Canonical SMILES | CCOC1=C(C=CC(=C1)SC)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Structural Features
The molecular formula of (3-ethoxy-4-methylphenyl)(methyl)sulfane is CHOS, with a molecular weight of 182.28 g/mol. The structure consists of:
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A phenyl ring with substituents at the 3-, 4-, and para-positions.
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A 3-ethoxy group (–OCHCH) contributing electron-donating effects.
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A 4-methyl group (–CH) enhancing steric bulk.
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A methylsulfane group (–SCH) at the para position, influencing reactivity .
Table 1: Key structural descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHOS | Calculated |
| Molecular Weight | 182.28 g/mol | Calculated |
| Substituent Positions | 3-ethoxy, 4-methyl, para-SCH | Inferred |
Synthesis and Reaction Pathways
Plausible Synthetic Routes
While no direct synthesis of (3-ethoxy-4-methylphenyl)(methyl)sulfane is documented, analogous methods for sulfane derivatives provide a framework:
Nucleophilic Substitution
A halogenated precursor (e.g., 3-ethoxy-4-methylbromobenzene) reacts with methyl sulfide (CHSH) under basic conditions. This method mirrors the synthesis of (3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane.
Reductive Condensation
Inspired by β-aminosulfone synthesis , reductive condensation of 3-ethoxy-4-methylbenzaldehyde with methyl sulfinate could yield the target compound. A proposed pathway involves:
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Aldol Condensation: Benzaldehyde derivatives react with sulfinate salts.
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Reduction: Sodium borohydride or catalytic hydrogenation reduces intermediates.
Metal-Mediated Coupling
Titanium or magnesium-mediated reactions, such as the Ti(O-i-Pr)-assisted Reppe reaction , could facilitate C–S bond formation.
Physicochemical Properties
Physical Properties
Based on structurally related compounds :
Table 2: Estimated physical properties
Spectral Characterization
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IR Spectroscopy: Expected S–C stretch at 670–710 cm⁻¹ and C–O–C asymmetric stretch at 1250 cm⁻¹.
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H NMR:
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δ 1.35 ppm (triplet, –OCHCH).
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δ 2.40 ppm (singlet, –SCH).
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MS (ESI): Molecular ion peak at m/z 182.1 (M+H).
Reactivity and Functionalization
Oxidation to Sulfones
Exposure to hydrogen peroxide (HO) or ozone converts the sulfane group to a sulfone (–SOCH), as demonstrated in β-aminosulfone synthesis .
Electrophilic Aromatic Substitution
The electron-rich phenyl ring undergoes nitration or halogenation at the ortho/para positions relative to the ethoxy group.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize the aromatic ring, leveraging the ethoxy group’s directing effects .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Sulfanes serve as precursors to sulfonamides and β-aminosulfones, which exhibit bioactivity . For example, β-aminosulfones derived from similar structures show potential as kinase inhibitors .
Agrochemical Development
The compound’s lipophilicity and stability make it a candidate for herbicide or fungicide formulations, analogous to ethoxy-substituted phenyl sulfides.
Materials Science
Sulfur-containing aromatics are explored in conductive polymers and liquid crystals, where the –SCH group modulates electronic properties.
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